1-cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c24-20(22-15-6-2-1-3-7-15)21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)23-19/h10-12,15,23H,1-9,13H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTFRTBNMLBWFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea typically involves multiple steps:
Formation of the Tetrahydrocarbazole Moiety: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form 2,3,4,9-tetrahydro-1H-carbazole.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the tetrahydrocarbazole derivative.
Formation of the Urea Linkage: The final step involves the reaction of the cyclohexyl-tetrahydrocarbazole intermediate with an isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The tetrahydrocarbazole moiety can be oxidized to form carbazole derivatives.
Reduction: The urea linkage can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium dioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Carbazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea involves its interaction with specific molecular targets. The tetrahydrocarbazole moiety can interact with various enzymes or receptors, potentially modulating their activity. The urea linkage can also play a role in binding to specific proteins or nucleic acids, influencing their function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Key Observations :
- Substituent Effects: The 3-chlorophenyl analog () has higher electronegativity due to chlorine, which may enhance binding to polar residues in target proteins.
- Molecular Weight :
- The target compound’s estimated molecular weight (~325 g/mol) is lower than the 3-chlorophenyl analog (353.85 g/mol), primarily due to the replacement of chlorine with a hydrogen-rich cyclohexyl group .
Biological Activity
1-Cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea is a complex organic compound that incorporates a cyclohexyl group, a tetrahydrocarbazole moiety, and a urea linkage. This unique structure suggests potential biological activities that are valuable in medicinal chemistry and pharmacological applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydrocarbazole Moiety : Achieved through Fischer indole synthesis where phenylhydrazine reacts with cyclohexanone.
- Attachment of the Cyclohexyl Group : Introduced via nucleophilic substitution reactions.
- Formation of the Urea Linkage : The final step involves reacting the cyclohexyl-tetrahydrocarbazole intermediate with an isocyanate.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The tetrahydrocarbazole moiety can modulate the activity of specific enzymes or receptors, while the urea linkage enhances binding affinity to proteins or nucleic acids.
Potential Therapeutic Applications
- Anti-inflammatory Effects : The compound acts as a CRTH2 receptor antagonist, which is significant in treating conditions mediated by prostaglandins such as asthma and allergic rhinitis .
- Cancer Therapy : Preliminary studies suggest that derivatives of tetrahydrocarbazole exhibit anticancer properties by inducing apoptosis in cancer cells . The unique structure may enhance interaction with cancer-related targets.
- Neuroprotective Properties : In silico studies indicate potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases .
Case Studies and Research Findings
Recent research highlights various aspects of the biological activity of compounds related to this compound:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds to elucidate its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2,3,4,9-Tetrahydro-1H-carbazole | Lacks cyclohexyl and urea groups | Limited anti-inflammatory activity |
| 1-Cyclohexyl-3-phenylurea | Contains cyclohexyl and urea groups but no tetrahydrocarbazole | Moderate bioactivity without specific targeting |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : React cyclohexylamine with a carbazole derivative (e.g., 6-(chloromethyl)-2,3,4,9-tetrahydro-1H-carbazole) under nucleophilic substitution conditions.
- Step 2 : Introduce the urea moiety via reaction with an isocyanate or carbodiimide coupling agent.
- Key Reagents : Cyclohexylisocyanate, carbodiimides (e.g., EDC), and bases like triethylamine .
- Optimization : Temperature (60–80°C) and solvent polarity (DMF or THF) significantly affect yield .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirms regiochemistry of the urea linkage and carbazole substitution pattern.
- X-ray Crystallography : Resolves 3D structure using software like SHELXL for refinement .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 352.3).
- HPLC-Purity Analysis : Ensures >95% purity using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved during refinement?
- Methodological Answer :
- Use SHELXL for least-squares refinement, adjusting parameters like thermal displacement and occupancy .
- Validate hydrogen-bonding patterns with ORTEP-3 to ensure geometric accuracy .
- Cross-reference with graph-set analysis to identify common packing motifs (e.g., R2²(8) rings) .
Q. What strategies address contradictions in reported biological activity (e.g., IC50 variability)?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., LY344864 for 5-HT1F receptor studies) .
- Binding Affinity Validation : Employ surface plasmon resonance (SPR) to measure Kd values, ensuring buffer conditions mimic physiological pH and ionic strength .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers due to solvent effects (DMSO vs. aqueous buffers) .
Q. How is the binding mode of this compound determined with enzyme targets like BTK?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 5P9J) to predict binding poses.
- Crystallographic Studies : Co-crystallize the compound with BTK, refine using SHELXL, and analyze interactions (e.g., π-π stacking with carbazole) .
- Mutagenesis : Validate key residues (e.g., BTK Met477) via alanine scanning to confirm binding hotspots .
Q. What safety protocols are essential for handling tetrahydrocarbazole derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
